4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
Description
This compound belongs to the 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline class, characterized by a fused bicyclic structure with a pyrrole ring attached to a quinoline scaffold. Key substituents include:
- Methyl group at position 2.
- Phenoxy group at position 4.
- 4-(Trifluoromethyl)phenyl at position 1.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenoxy substituent may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O/c1-16-20-14-15-30(18-12-10-17(11-13-18)25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-19-6-3-2-4-7-19/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLBNMEDWQLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can inhibit various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 9c | Pseudomonas aeruginosa | 19 |
| 7b | Gram-positive bacteria | Significant inhibition |
These findings suggest that the presence of electron-withdrawing groups enhances antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Anticancer Potential
The structural characteristics of pyrroloquinolines also suggest potential anticancer properties. Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity and biological activity, which may contribute to increased efficacy in targeting cancer cells.
Material Science Applications
Beyond biological applications, compounds like this compound are being explored in material science for their potential use in organic electronics and photonic devices. Their unique electronic properties make them suitable candidates for developing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Studies
- Antibacterial Screening : A study conducted on various synthesized derivatives showed that specific modifications led to enhanced activity against resistant bacterial strains. Compounds were tested using the well diffusion method, revealing significant zones of inhibition compared to control antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain derivatives exhibited selective toxicity toward cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Mechanism of Action
The mechanism of action of 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core is shared among analogs, but substituent variations dictate pharmacological and physicochemical properties. Below is a comparative analysis:
Key Observations
- Trifluoromethyl vs.
- Phenoxy vs. Methoxy at Position 6: The phenoxy group in the target compound introduces a bulkier, more hydrophobic substituent than methoxy, which may alter binding kinetics in ion channel targets (as seen in Kv2.1 inhibitors from ) .
- Synthetic Yields : Derivatives like III-44a and III-44e are synthesized with >75% yield via column chromatography (cyclohexane/ethyl acetate), suggesting scalable routes for the target compound .
Physicochemical and Structural Insights
- Molecular Weight: The target compound (C25H20F3N2O) has a molecular weight of 430.44 g/mol, higher than methoxy-substituted analogs (e.g., 320.39 g/mol for 860789-40-8) due to the trifluoromethylphenyl and phenoxy groups .
- Stereoelectronic Effects: The electron-withdrawing trifluoromethyl group may reduce electron density at the quinoline core, affecting binding to enzymatic targets .
Biological Activity
The compound 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a member of the pyrroloquinoline class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
Key Features:
- Contains a pyrroloquinoline core.
- Substituents include a trifluoromethyl phenyl group and a phenoxy group.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including but not limited to:
- Kinase Inhibition : Many quinoline derivatives are known to inhibit key kinases involved in cancer pathways such as PI3K/Akt/mTOR. The specific compound may also share this property due to structural similarities with known inhibitors .
- Antiproliferative Effects : Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines. For instance, quinoline derivatives have shown IC50 values in the micromolar range against various cancer cell lines .
Anticancer Activity
A study investigating quinoline-based inhibitors highlighted that certain derivatives exhibited significant inhibitory activity against the mTOR pathway. For example, one derivative showed an IC50 of 0.72 μM against PI3K and 2.62 μM against mTOR . While specific data for the compound is limited, its structural analogs suggest potential efficacy in similar pathways.
Inhibition of c-Met Receptor
Research has demonstrated that quinoline derivatives can effectively target the c-Met receptor, which is implicated in tumor growth and metastasis. Compounds targeting this receptor have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthetic routes for 4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline?
- Methodological Answer : The synthesis of pyrrolo[3,2-c]quinoline derivatives often employs condensation reactions with aldehydes/ketones or halogenation-formylation strategies. For example, Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) are effective for introducing formyl/acetyl groups to quinoline scaffolds . Additionally, trifluoroacetimidoyl chlorides can facilitate trifluoromethyl group incorporation, as demonstrated in analogous quinoline systems . Key steps include:
- Cyclocondensation of intermediates under anhydrous conditions.
- Use of Cu(I) catalysts for heterocyclic ring closure.
- Purification via column chromatography with ethyl acetate/hexane gradients.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a structurally similar compound (2-(4-methoxyphenyl)-6-trifluoromethyl-pyrrolo[3,2-c]quinoline monohydrate), the protocol includes:
- Crystal growth via slow evaporation in methanol/water.
- Data collection using a diffractometer (e.g., Oxford Diffraction SuperNova) with Cu-Kα radiation.
- Refinement with software like CrysAlis PRO, yielding parameters:
Space group: P21/c
a = 13.838 Å, b = 7.043 Å, c = 17.758 Å
β = 102.74°, V = 1688.2 ų, Z = 4
R-factor = 0.041, wR(F²) = 0.128
Hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilize the lattice .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenoxy, trifluoromethyl). ¹⁹F NMR quantifies CF₃-group purity.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- FT-IR : Peaks at ~1250 cm⁻¹ (C–O–C), ~1120 cm⁻¹ (C–F) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA topoisomerases.
- QSAR Models : Correlate substituent electronegativity (e.g., CF₃) with bioactivity. For example, trifluoromethyl groups enhance membrane permeability and metabolic stability .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility assays).
- Accelerated Stability Testing : Use HPLC to monitor degradation under varied pH/temperature. For instance, CF₃-substituted quinolines show pH-dependent hydrolysis above 40°C .
- Statistical Analysis : Apply ANOVA to identify outliers in replicate experiments .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Ferrocenyl-phosphine ligands enable asymmetric annulation (e.g., 85–92% ee reported for pyrano[2,3-b]quinolines) .
- Chiral Stationary Phases : Use HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Circular Dichroism (CD) : Verify optical activity post-synthesis .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Optimized Workup : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Flow Chemistry : Continuous-flow reactors improve yield in halogenation steps (e.g., 72% → 89% for analogous quinolines) .
- Purity Monitoring : In-line FT-IR/NMR ensures consistency during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
